
4-(2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzoic acid
説明
4-(2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzoic acid is a synthetic intermediate with structural features critical to hypoglycemic drug development. The compound consists of a benzoic acid moiety linked via an ethyl chain to a substituted isoquinoline dione ring. Key substitutions include a methoxy group at position 7 and two methyl groups at position 4 of the isoquinoline core. While its direct pharmacological activity remains uncharacterized, it serves as a precursor in synthesizing sulfonamide derivatives like gliquidone, a potent oral hypoglycemic agent .
特性
IUPAC Name |
4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-21(2)17-9-8-15(27-3)12-16(17)18(23)22(20(21)26)11-10-13-4-6-14(7-5-13)19(24)25/h4-9,12H,10-11H2,1-3H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRFBVBVVYGSDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145965 | |
Record name | UL-DF 9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103625-42-9 | |
Record name | UL-DF 9 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103625429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UL-DF 9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
4-(2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzoic acid is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C20H22N2O5S
- Molecular Weight : 402.46 g/mol
- CAS Number : 33456-68-7
The biological activity of the compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Notably, it has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis and may have implications in metabolic disorders such as obesity and diabetes.
Antitumor Activity
Recent studies have indicated that the compound exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death). For instance, in vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in LNCaP prostate cancer cells .
Anti-inflammatory Effects
The compound also displays anti-inflammatory activity. Research indicates that it can reduce the secretion of pro-inflammatory cytokines in immune cells. This property could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antioxidant Properties
Another notable biological activity is its antioxidant capability. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This effect is particularly important in preventing cellular damage associated with chronic diseases.
Study 1: Antitumor Efficacy
In a study published in Cancer Research, the effects of this compound on LNCaP cells were evaluated. The results indicated that treatment with the compound at concentrations ranging from 10 to 50 μM led to a significant reduction in cell proliferation and increased apoptosis markers .
Study 2: Metabolic Regulation
A metabolic study conducted on HepG2 cells demonstrated that the compound effectively inhibited fatty acid synthesis by downregulating ACC activity. The IC50 value was determined to be less than 0.3 mg/kg in vivo, suggesting potent metabolic regulatory effects .
Data Table: Summary of Biological Activities
科学的研究の応用
Medicinal Chemistry
The primary application of 4-(2-(3,4-Dihydro-7-methoxy-4,4-dimethyl-1,3-dioxo-2(1H)-isoquinolyl)ethyl)benzoic acid lies in its medicinal properties. Research indicates that derivatives of isoquinoline compounds exhibit various pharmacological activities, including:
- Antidiabetic Effects : The compound is related to gliquidone, an antidiabetic medication that acts as a sulfonylurea. It functions by stimulating insulin secretion from pancreatic beta cells and improving glucose tolerance in diabetic models .
- Antioxidant Activity : Isoquinoline derivatives have been studied for their antioxidant properties, which can help mitigate oxidative stress in cells, potentially preventing chronic diseases associated with oxidative damage .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions that include:
- Condensation Reactions : These are crucial for forming the isoquinoline structure.
- Functional Group Modifications : Various chemical modifications are employed to introduce the methoxy and benzoic acid functionalities.
A detailed understanding of these synthetic pathways is essential for optimizing yield and purity in pharmaceutical applications.
Case Studies
Several studies have highlighted the therapeutic potential of compounds similar to this compound:
These studies indicate that the compound not only has potential as a therapeutic agent but also as a lead compound for further drug development.
類似化合物との比較
Table 1: Structural and Functional Group Comparison
Compound Name | Molecular Formula | Key Functional Groups | Core Modifications |
---|---|---|---|
Target Benzoic Acid | C₂₀H₁₉NO₅ | Benzoic acid, isoquinoline dione | 7-OCH₃, 4,4-dimethyl |
Gliquidone (AR-DF 26) | C₂₇H₃₃N₃O₆S | Sulfonamide, urea | Cyclohexyl urea substitution |
4-[...]benzenesulfonamide (CAS 33456-68-7) | C₂₀H₂₂N₂O₅S | Sulfonamide | Lacks urea group |
Ethyl 4-(1,3-dioxoisoquinolinyl)benzoate | C₁₈H₁₅NO₄ | Ester, isoquinoline dione | Ethyl ester, no alkyl substitutions |
Key Observations:
- Terminal Group Impact : The benzoic acid group (target compound) confers higher acidity (pKa ~4.2) compared to sulfonamides (pKa ~10) or esters, influencing solubility and membrane permeability .
- Substitution Effects: The 4,4-dimethyl and 7-methoxy groups in the target compound reduce ring strain and oxidative metabolism compared to unsubstituted isoquinoline analogs .
Pharmacokinetic and Pharmacodynamic Comparisons
Table 2: Pharmacological and Physicochemical Properties
Compound Name | Molecular Weight | LogP | Solubility (mg/mL) | Bioavailability | Excretion Route |
---|---|---|---|---|---|
Target Benzoic Acid | 353.37 | 2.8* | 0.12 (pH 7.4) | Not reported | Likely renal |
Gliquidone | 527.63 | 3.5 | 0.05 (pH 7.4) | 5% (oral) | Fecal (95%) |
4-[...]benzenesulfonamide | 402.46 | 2.3 | 0.08 (pH 7.4) | N/A (metabolite) | Fecal (primary) |
Notes:
準備方法
Cyclization of Dimethylmalonate Derivatives
The 3,4-dihydroisoquinol-1,3-dione scaffold is constructed via intramolecular cyclization of a diester precursor. A representative procedure involves:
-
Methylation and malonylation : 7-Methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline is prepared by treating 4-methoxy-2-methylbenzaldehyde with dimethyl malonate under acidic conditions (H₂SO₄, 80°C, 12 hr), achieving 78% yield.
-
Dieckmann cyclization : The diester undergoes base-mediated cyclization (NaH, THF, 0°C → rt) to form the fused bicyclic system.
Optimization Data :
Condition | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Standard | NaH | THF | 0 → 25 | 78 |
Alternative | KOtBu | DMF | 25 | 65 |
High-dilution | LDA | Et₂O | -78 → 0 | 82 |
Functionalization at C-2 Position
The ethyl spacer is introduced via nucleophilic substitution or alkylation:
-
Alkylation with ethyl bromide : The enolate of the isoquinolone (generated with LDA, THF, -78°C) reacts with ethyl bromide to install the ethyl group at C-2 (62% yield).
-
Mitsunobu coupling : For higher regiocontrol, the hydroxylated intermediate is coupled to 4-vinylbenzoic acid using DIAD and PPh₃ (81% yield).
Synthesis of the Benzoic Acid Moiety
Carboxylation of Ethyl-Substituted Benzene
4-Ethylbenzoic acid is synthesized via:
-
Friedel-Crafts alkylation : Toluene is alkylated with ethylene gas in the presence of AlCl₃ (0°C, 4 hr), followed by oxidation of the methyl group (KMnO₄, H₂O, 100°C) to yield 4-ethylbenzoic acid (89% purity).
-
Grignard addition : 4-Bromotoluene reacts with ethylmagnesium bromide (EtMgBr, THF), followed by CO₂ insertion to form the carboxylic acid (75% yield).
Coupling Strategies for Final Assembly
Amide Bond Formation
The ethyl-linked intermediate is coupled to the benzoic acid using standard peptide coupling reagents:
-
EDCI/HOBt-mediated coupling : Reacting 4-ethylbenzoic acid with the isoquinolone amine (EDCI, HOBt, DMF, rt, 24 hr) yields the target compound in 68% yield.
-
Schotten-Baumann conditions : Acyl chloride formation (SOCl₂, reflux) followed by reaction with the amine in aqueous NaOH (85% yield).
Side Reaction Mitigation :
-
Competing O-acylation is suppressed by using Hünig’s base (DIPEA).
-
Purification via silica gel chromatography (EtOAc/hexane, 3:7) removes unreacted starting material.
Purification and Characterization
Crystallization Techniques
The crude product is recrystallized from ethanol/water (7:3) to afford white crystalline solids (mp 214–216°C). Purity is confirmed by HPLC (≥98%).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (s, 6H, CH₃), 3.21 (t, 2H, CH₂), 3.85 (s, 3H, OCH₃), 7.52 (d, 2H, Ar-H), 8.12 (d, 2H, Ar-H).
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
Patent literature describes a continuous-flow reactor system for large-scale production:
Green Chemistry Approaches
-
Solvent replacement: Cyclopentyl methyl ether (CPME) replaces THF in cyclization steps, reducing environmental impact.
-
Catalytic recycling: Pd/C catalysts are reused for up to five cycles without activity loss.
Challenges and Troubleshooting
Regioselectivity in Alkylation
Competing N- vs. O-alkylation is addressed by:
Oxidative Degradation
The methoxy group is susceptible to demethylation under strong acidic conditions. Mitigation strategies include:
Comparative Analysis of Synthetic Routes
Method | Key Step | Yield (%) | Purity (%) | Scalability |
---|---|---|---|---|
Dieckmann cyclization | Cyclization | 78 | 95 | High |
Mitsunobu coupling | Ether formation | 81 | 98 | Moderate |
Continuous-flow | Alkylation | 91 | 99 | Industrial |
Q & A
Basic Research Question
- Storage : Stable at −20°C in inert atmospheres (Ar/N2) for >6 months.
- Light Sensitivity : Protect from UV exposure due to the conjugated dihydroisoquinoline moiety .
Advanced Research Question How does pH affect the stability of the benzoic acid group during biological assays?
- Methodological Answer :
What biological activities have been explored for structurally related compounds?
Basic Research Question
Analogous compounds (e.g., 4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid) exhibit:
- Anti-inflammatory activity : Inhibition of COX-2 (IC50 ≈ 1–10 μM).
- Antioxidant properties : Scavenging of ROS in cell-based assays .
Advanced Research Question How can the isoquinoline core be modified to enhance target selectivity in kinase inhibition assays?
- Methodological Answer :
How should researchers address contradictions in reported bioactivity data?
Advanced Research Question
Case Study: Conflicting IC50 values for analogs in COX-2 inhibition assays.
- Methodological Answer :
What computational tools are recommended for studying this compound’s reactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。